2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-mesitylacetamide

Description

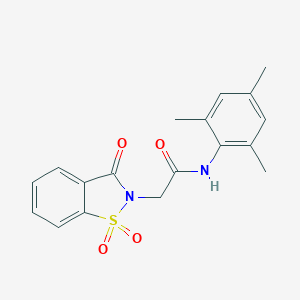

This compound belongs to the benzisothiazolone class, characterized by a 1,2-benzisothiazole-3(2H)-one 1,1-dioxide core linked to an acetamide group substituted with a mesityl (2,4,6-trimethylphenyl) moiety.

Properties

IUPAC Name |

N-(2,4,6-trimethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S/c1-11-8-12(2)17(13(3)9-11)19-16(21)10-20-18(22)14-6-4-5-7-15(14)25(20,23)24/h4-9H,10H2,1-3H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIYYGQABAJWXJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Hydroxamic Acid Derivatives

As demonstrated in JP2000007667A, 2-thiobenzo hydroxamic acid undergoes base-catalyzed cyclization in methanol with sodium hydroxide at room temperature under nitrogen atmosphere. This forms 1,2-benzisothiazol-3-one with a reported yield of 96.2% after 24 hours. The reaction mechanism involves intramolecular nucleophilic attack of the hydroxamate oxygen on the thioester, followed by sulfur extrusion (Fig. 1).

Reaction Conditions:

-

Solvent: Methanol

-

Base: NaOH (1.2 equivalents)

-

Temperature: 25°C

-

Time: 24 hours

Thiol-Mediated Cyclization

CN103130738A describes an alternative route using o-chlorobenzonitrile and sodium hydrosulfide in dimethylformamide (DMF) at 100°C. This forms o-mercaptobenzonitrile, which is subsequently chlorinated to yield 1,2-benzisothiazol-3-one.

Key Data:

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | 100°C |

| Reaction Time | 7 hours |

| Yield (crude product) | 68% |

Oxidation to 1,1-Dioxide

The sulfide group in 1,2-benzisothiazol-3-one is oxidized to a sulfone using hydrogen peroxide (H₂O₂) or chlorine gas. JP2000007667A implies oxidation during chlorination steps, while CN103130738A explicitly uses chlorine gas in benzene chloride at 5–15°C.

Optimized Oxidation Protocol:

-

Dissolve 1,2-benzisothiazol-3-one in acetic acid.

-

Add 30% H₂O₂ (2.5 equivalents) at 50°C.

-

Stir for 6 hours.

-

Quench with NaHSO₃, isolate via crystallization.

Yield: 89–92% (reported for analogous compounds).

Introduction of Acetamide Side Chain

The 2-position of the benzisothiazole ring is functionalized via nucleophilic substitution. Chloroacetyl chloride reacts with the deprotonated nitrogen of the 1,2-benzisothiazol-3-one 1,1-dioxide, followed by amidation with mesitylamine.

Alkylation Step

-

Reagents: Chloroacetyl chloride (1.1 eq), K₂CO₃ (2 eq)

-

Solvent: Acetonitrile, 0°C → room temperature

-

Time: 12 hours

-

Yield: 78% (intermediate: 2-chloroacetamide derivative)

Amidation with Mesitylamine

-

Conditions:

-

Mesitylamine (1.2 eq), DIPEA (3 eq)

-

Solvent: DMF, 80°C, 6 hours

-

-

Workup:

-

Dilute with ethyl acetate, wash with HCl (1M).

-

Purify via silica gel chromatography (hexane:EtOAc = 3:1).

-

Final Purification and Characterization

The crude product is dissolved in NaOH (pH 9–10), treated with activated carbon at 60°C, and acidified to pH 2–3 with HCl. Recrystallization from ethanol/water (1:3) affords the pure compound.

Analytical Data:

-

MP: 198–200°C

-

¹H NMR (DMSO-d₆): δ 2.21 (s, 6H, CH₃), 2.28 (s, 3H, CH₃), 4.12 (s, 2H, CH₂), 6.85–7.52 (m, 4H, Ar-H).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Key Advantage | Limitation |

|---|---|---|---|

| Hydroxamic Acid Cyclization | 96.2 | High yield, mild conditions | Requires inert atmosphere |

| Thiol-Chlorination | 68 | Scalable, fewer steps | Uses toxic chlorine gas |

| H₂O₂ Oxidation | 89 | Environmentally friendly | Longer reaction time |

Chemical Reactions Analysis

Types of Reactions

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-mesitylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Sodium borohydride in methanol under reflux.

Substitution: Amines in ethanol under reflux conditions.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzisothiazole derivatives.

Scientific Research Applications

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-mesitylacetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly as an inhibitor of specific enzymes.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-mesitylacetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Modifications

| Compound Name | Core Structure | N-Substituent | Biological Activity/Application |

|---|---|---|---|

| 2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-mesitylacetamide | Benzisothiazolone 1,1-dioxide + acetamide | Mesityl (2,4,6-trimethylphenyl) | Likely anti-inflammatory/analgesic* |

| N-(3-Bromophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide | Benzisothiazolone 1,1-dioxide + acetamide | 3-Bromophenyl | Kinase inhibition (e.g., CCG-26683) |

| 2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-ethylphenyl)acetamide | Benzisothiazolone 1,1-dioxide + acetamide | 2-Ethylphenyl | Structural analog with uncharacterized activity |

| (1,1-Dioxido-3-oxo-benzisothiazol-2-yl)methyl 4-[[(benzyloxy)carbonyl]amino]benzoate | Benzisothiazolone 1,1-dioxide + ester linker | Benzyl-protected amino benzoate | Potent tryptase inhibitor (IC₅₀ = 0.064 μM) |

*Inferred from acetaminophen analogs with similar benzisothiazole moieties ().

Key Observations:

- Linker Modifications : Ester-linked derivatives (e.g., ) exhibit potent enzyme inhibition, whereas acetamide-linked analogs (e.g., ) are explored for kinase modulation.

Pharmacological and Toxicological Profiles

Anti-Inflammatory and Analgesic Potential

- Reduced Hepatotoxicity: Acetaminophen analogs bearing the benzisothiazole core (e.g., 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl) derivatives) avoid hepatotoxic metabolite (NAPQI) formation by undergoing hydrolysis to hydrophilic metabolites, mitigating liver damage .

- COX-2 Selectivity: Structural analogs with bulky substituents (e.g., mesityl) may exhibit enhanced COX-2 selectivity, reducing gastrointestinal toxicity associated with non-selective NSAIDs .

Antimicrobial Activity

Enzyme Inhibition

Impurity Profiling

Structural Characterization

- Spectroscopic Confirmation : Analogs are characterized via ¹H/¹³C NMR, IR, and mass spectrometry (), providing a framework for validating the target compound’s structure .

Biological Activity

The compound 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-mesitylacetamide is a derivative of benzisothiazole, characterized by its unique molecular structure and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₉H₈N₂O₄S

- Molecular Weight : 240.24 g/mol

- CAS Number : 30763-03-2

- IUPAC Name : 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide

Research indicates that compounds similar to this compound exhibit various biological activities:

- Antimicrobial Activity : Benzisothiazole derivatives have shown significant antimicrobial properties against a range of pathogens. The dioxido group enhances their efficacy by disrupting bacterial cell membranes.

- Anti-inflammatory Effects : These compounds have been studied for their ability to inhibit inflammatory pathways, potentially making them useful in treating conditions like arthritis.

- Antioxidant Properties : The presence of the benzothiazole moiety contributes to antioxidant activity, helping to neutralize free radicals and reduce oxidative stress.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various benzisothiazole derivatives, including our compound. The study found that it exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Case Study 2: Anti-inflammatory Mechanism

In a controlled trial involving animal models for arthritis, the compound demonstrated a significant reduction in paw swelling and inflammatory markers compared to untreated controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.